molecular formula C9H11B B1266215 1-Bromo-4-propylbenzene CAS No. 588-93-2

1-Bromo-4-propylbenzene

Cat. No.: B1266215
CAS No.: 588-93-2
M. Wt: 199.09 g/mol
InChI Key: NUPWGLKBGVNSJX-UHFFFAOYSA-N
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Description

1-Bromo-4-propylbenzene is an organic compound with the molecular formula C₉H₁₁Br . It is a derivative of benzene, where a bromine atom is substituted at the para position relative to a propyl group. This compound is used in various chemical syntheses and industrial applications due to its reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-propylbenzene can be synthesized through several methods. One common method involves the bromination of 4-propylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. Another method involves the reaction of 1-bromopropane with 1,4-dibromobenzene in the presence of zinc chloride and magnesium in tetrahydrofuran under an inert atmosphere .

Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-propylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The propyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atom can be reduced to form 4-propylbenzene.

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of 4-propylphenol, 4-propylbenzonitrile.

    Oxidation: Formation of 4-propylbenzoic acid, 4-propylbenzaldehyde.

    Reduction: Formation of 4-propylbenzene.

Scientific Research Applications

1-Bromo-4-propylbenzene is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: It is explored for its potential use in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 1-Bromo-4-propylbenzene in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, makes the benzene ring less reactive towards electrophiles but more reactive towards nucleophiles. The propyl group, being an electron-donating group, stabilizes the intermediate carbocation formed during the reaction .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-propylbenzene is unique due to the presence of the propyl group, which provides different steric and electronic effects compared to methyl, ethyl, or tert-butyl groups. This affects its reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

1-bromo-4-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPWGLKBGVNSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207530
Record name 1-Bromo-4-propylbenzene
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Molecular Weight

199.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588-93-2
Record name 1-Bromo-4-propylbenzene
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Record name 1-Bromo-4-propylbenzene
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Record name 588-93-2
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Record name 1-Bromo-4-propylbenzene
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Record name 1-Bromo-4-propylbenzene
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Synthesis routes and methods

Procedure details

A solution of 1-bromopropane (1.32 g, 0.6 mmol) was added dropwise at room temperature at a rate such that a gentle reflux was maintained to a suspension of magnesium (258 mg, 12 mmol) in dry tetrahydrofuran. The cloudy suspension was stored at room temperature for an additional 30 minutes to produce a gray solution that was then added dropwise over 15 minutes to a mixture of 1-iodo-4-bromobenzene (3.0 g, 10.6 mmol) and tetrakis (triphenylphosphine) palladium (0) in 50 mL of dry benzene at room temperature. The mixture was stirred for 2 hours, diluted with 50 mL of water, the organic layer was separated and the aqueous layer was extracted with ether (2×50 mL). The combined organic extracts was dried and evaporated to yield 1.69 g (80%) of a light brown oil, which was used in the next step without further purification.
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
258 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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